

Technical Support Center: High-Precision $\delta^{60/58}\text{Ni}$ Measurements in Geological Samples

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Compound of Interest

Compound Name: Nickel-58

Cat. No.: B083857

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the precision of $\delta^{60/58}\text{Ni}$ measurements in geological samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of error and imprecision in $\delta^{60/58}\text{Ni}$ measurements?

A1: The main challenges in achieving high-precision $\delta^{60/58}\text{Ni}$ measurements stem from several sources:

- **Isobaric Interferences:** Overlapping isotopes from other elements, most notably ^{58}Fe on ^{58}Ni and ^{60}Fe on ^{60}Ni , can significantly bias results. While ^{60}Fe is generally low in abundance, ^{58}Fe is a common interference that must be corrected for.^[1]
- **Matrix Effects:** The presence of other elements in the sample matrix can suppress or enhance the Ni ion signal during analysis by Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS), leading to inaccurate measurements.^[1] Common matrix elements of concern in geological samples include Mg, Ca, and Ti.^[1]
- **Incomplete Sample Digestion:** Failure to completely dissolve the geological sample can result in the incomplete release of Ni, leading to inaccurate and imprecise results.

- Incomplete Separation of Ni: Inadequate separation of Ni from the sample matrix can lead to both isobaric interferences and matrix effects. The efficiency of the chemical purification process is therefore critical.[\[2\]](#)
- Instrumental Mass Fractionation: The mass spectrometer itself can introduce a bias in the measured isotope ratios. This is typically corrected using a double-spike technique or sample-standard bracketing.[\[1\]](#)[\[3\]](#)

Q2: How can I minimize isobaric interferences from iron (Fe)?

A2: Minimizing Fe interference is crucial for accurate $\delta^{60/58}\text{Ni}$ measurements. This is typically achieved through:

- Efficient Chemical Separation: Employing a robust chemical separation protocol to remove Fe from the Ni fraction is the primary strategy. Two-column chromatographic methods have proven effective in reducing the $[\text{Fe}]/[\text{Ni}]$ ratio to below 0.01.[\[1\]](#)
- Mathematical Correction: During MC-ICP-MS analysis, the signal of an un-interfered Fe isotope (e.g., ^{57}Fe) is monitored. This allows for a mathematical correction to be applied to the ^{58}Ni signal to subtract the contribution from ^{58}Fe .[\[1\]](#) Doping tests have shown that this correction is accurate when the $[\text{Fe}]/[\text{Ni}]$ ratio is less than 1.[\[1\]](#)

Q3: What is a "double spike," and why is it used?

A3: A double spike is an artificially enriched isotopic mixture of two of the analyte's isotopes (in this case, often ^{61}Ni and ^{62}Ni). It is added to the sample before the chemical purification process. The known isotopic composition of the double spike allows for the correction of instrumental mass fractionation that occurs during the MC-ICP-MS measurement. This method is highly effective for achieving high-precision isotopic data.[\[1\]](#)[\[3\]](#)[\[4\]](#)

Q4: What are the advantages of modern two-column separation methods over older techniques?

A4: Newer two-column chromatographic separation procedures offer several advantages over older methods that often involved multiple columns or the use of organic reagents like dimethylglyoxime (DMG):[\[3\]](#)

- Time and Cost Efficiency: They are generally faster and more economical.[3]
- Reduced Use of Organic Reagents: This minimizes potential contamination and simplifies the procedure.[3]
- High Ni Recovery: These methods can achieve quantitative recovery of Ni (typically $\geq 96\%$). [2]
- Effective Matrix Removal: They are highly effective at separating Ni from interfering elements.[1][3]

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |
|-------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Poor external reproducibility (high 2SD) | Incomplete sample-spike equilibration; Inconsistent chemical separation; Unstable instrument conditions. | Ensure the sample and double spike are heated together overnight to equilibrate[4]; Refine the chromatographic separation protocol to ensure consistent Ni recovery; Check and optimize MC-ICP-MS parameters, including cone cleaning and gas flows. |
| Anomalous $\delta^{60}/^{58}\text{Ni}$ values inconsistent with reference materials | Inaccurate correction for isobaric interferences; Significant matrix effects; Incorrect mass bias correction. | Verify the mathematical correction for Fe by analyzing a standard with a known Fe concentration; Dilute the sample or improve the chemical separation to reduce matrix element concentrations[1]; Ensure the double spike composition is accurately known and the mixing proportions are optimal. |
| Low Ni signal intensity | Incomplete sample digestion; Poor Ni recovery during column chemistry; Instrument sensitivity issues. | Repeat the sample digestion using a high-pressure bomb and a mixture of strong acids (e.g., HF and HNO ₃)[4]; Calibrate the elution curve for your chromatography columns to ensure you are collecting the entire Ni fraction; Check the instrument's nebulizer, spray chamber, and cones for any issues. |
| High procedural blank | Contaminated reagents or labware; Environmental contamination. | Use high-purity acids and reagents; Thoroughly clean all beakers, columns, and other |

labware; Perform all chemical separations in a clean lab environment under a laminar flow hood.[\[2\]](#)

Experimental Protocols

Two-Step Chromatographic Purification of Nickel

This protocol is a summary of modern methods for the separation of Ni from geological samples.[\[1\]](#)[\[3\]](#)

1. Sample Digestion:

- Weigh an appropriate amount of powdered geological sample into a high-pressure digestion vessel.
- Add a mixture of concentrated hydrofluoric acid (HF) and nitric acid (HNO₃).
- Seal the vessel and heat at approximately 185°C for 48 hours. This process may be repeated to ensure complete digestion.[\[4\]](#)
- Evaporate the acid mixture and dissolve the residue in a suitable acid, such as 10% v/v HNO₃.[\[4\]](#)

2. Double Spike Addition:

- An aliquot of the dissolved sample is mixed with a ⁶¹Ni-⁶²Ni double spike.
- The mixture is heated overnight at 100°C to ensure complete equilibration between the sample and the spike.[\[4\]](#)

3. First Column: Cation Exchange Chromatography:

- The spiked sample is loaded onto a column containing a cation exchange resin (e.g., AG50W-X8).

- A sequence of diluted acids (e.g., HCl and HF) is used to elute the bulk of the matrix elements.^[1]
- The Ni-containing fraction is then collected.

4. Second Column: Ni-Specific Resin Chromatography:

- The collected Ni fraction from the first column is loaded onto a smaller column containing a Ni-specific resin.
- The remaining matrix elements are washed from the column.
- High-purity Ni is then eluted from the column.

MC-ICP-MS Analysis

- The purified Ni fraction is diluted to an appropriate concentration for analysis.
- The sample is introduced into the MC-ICP-MS.
- Data is collected for the relevant Ni isotopes (e.g., ^{58}Ni , ^{60}Ni , ^{61}Ni , ^{62}Ni) and interfering elements (e.g., ^{57}Fe).
- The instrumental mass discrimination is corrected using the double spike data.
- The $\delta^{60/58}\text{Ni}$ values are calculated relative to a standard reference material (e.g., NIST SRM 986).^[4]

Quantitative Data Summary

Table 1: Achievable Precision for $\delta^{60/58}\text{Ni}$ Measurements

| Method/Standard | Precision (2SD) | Reference |
|-----------------------------------------------|--------------------------------------------------|---------------------|
| Double Spike MC-ICP-MS on NIST SRM 986 | $\pm 0.05\text{‰}$ | [4] |
| Double Spike MC-ICP-MS on Geological Samples | Typically 0.06‰ | [4] |
| Two-Column Separation with Double Spike | Better than $\pm 0.06\text{‰}$ | [1] |
| Long-term Reproducibility (Standard Solution) | ± 50 ppm for $^{60}\text{Ni}/^{58}\text{Ni}$ | [5] |

Table 2: Tolerance Limits for Interfering Elements

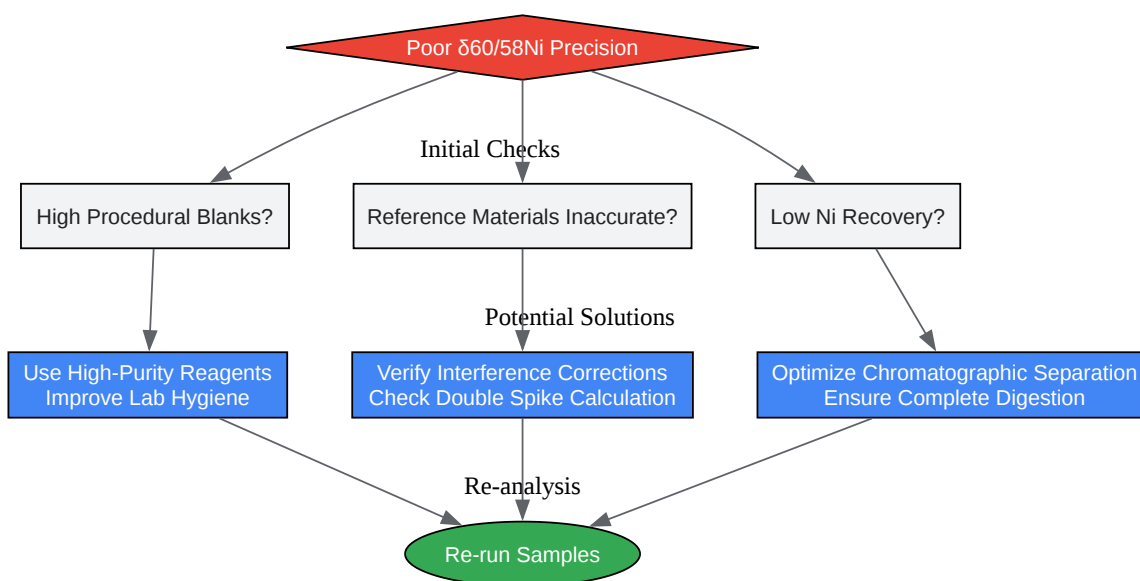
| Element Ratio | Effect on $\delta^{60}/^{58}\text{Ni}$ | Reference |
|------------------------------------|-------------------------------------------|---------------------|
| $[\text{Fe}]/[\text{Ni}] < 0.1$ | Interferences can be accurately corrected | [5] |
| $[\text{Zn}]/[\text{Ni}] < 0.0006$ | Interferences can be accurately corrected | [5] |
| $[\text{Na}]/[\text{Ni}] < 2$ | Negligible influence | [1] |
| $[\text{Al}]/[\text{Ni}] < 2$ | Negligible influence | [1] |
| $[\text{Zn}]/[\text{Ni}] < 5$ | Negligible effects | [1] |
| $[\text{Mn}]/[\text{Ni}] < 1$ | Negligible effects | [1] |
| $[\text{Ca}]/[\text{Ni}] < 5$ | Negligible influence | [1] |
| $[\text{Mg}]/[\text{Ni}] < 5$ | Negligible influence | [1] |

Visualizations



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Caption: Workflow for high-precision $\delta^{60}/^{58}\text{Ni}$ analysis.



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Caption: Troubleshooting logic for imprecise $\delta^{60}/^{58}\text{Ni}$ data.

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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com